5,6-Dimethyl-2-benzofuran-1,3-dione

Overview

Description

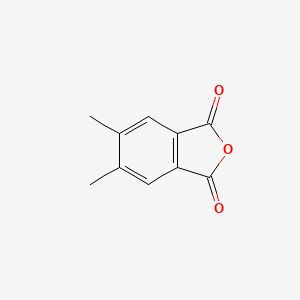

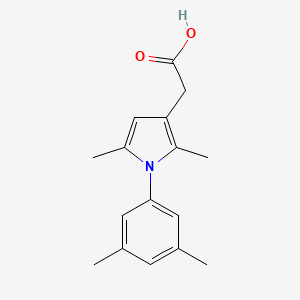

5,6-Dimethyl-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 .

Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-benzofuran-1,3-dione consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a benzofuran backbone, which is a fused aromatic ring system that combines a benzene ring and a furan ring .Physical And Chemical Properties Analysis

5,6-Dimethyl-2-benzofuran-1,3-dione has a melting point of 206°C and a boiling point of 118-123°C at a pressure of 20 Torr . Its density is predicted to be 1.303±0.06 g/cm3 .Scientific Research Applications

Synthesis of Pyrimidine Annelated Heterocycles

5,6-Dimethyl-2-benzofuran-1,3-dione is used in the synthesis of various pyrimidine annelated heterocycles. For instance, Majumdar et al. (2001) demonstrated its use in generating hexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione and tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione through different cyclization processes (Majumdar et al., 2001).

Corrosion Inhibition

Chafiq et al. (2020) researched the inhibition properties of certain spirocyclopropane derivatives, including compounds related to 5,6-Dimethyl-2-benzofuran-1,3-dione, for protecting mild steel in acidic environments. Their findings suggest the effectiveness of these compounds as corrosion inhibitors (Chafiq et al., 2020).

Antiviral Activity

A spiro compound related to 5,6-Dimethyl-2-benzofuran-1,3-dione, named KR-23502, has been shown to have antiviral activity against influenza viruses, as discovered by Jang et al. (2016). The study focuses on its mechanism of action in inhibiting the nuclear export of viral ribonucleoproteins (Jang et al., 2016).

Photochromic Properties

Research by Strübe et al. (2011) explored the photochromic properties of furyl fulgides, including derivatives of 5,6-Dimethyl-2-benzofuran-1,3-dione. These compounds demonstrate potential for applications in data storage or high-resolution spectroscopy (Strübe et al., 2011).

Solubility Parameters in Molecular Systems

Walker et al. (2011) used the solubilities of derivatives of 5,6-Dimethyl-2-benzofuran-1,3-dione to calculate Hansen solubility parameters, aiding in the selection of solvents for molecular bulk heterojunction systems. This research provides insights into optimizing solvent selection for specific molecular interactions (Walker et al., 2011).

Novel Synthesis Techniques

Several studies have demonstrated innovative synthesis techniques involving 5,6-Dimethyl-2-benzofuran-1,3-dione or its derivatives. For example, Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, with 5,6-Dimethyl-2-benzofuran-1,3-dione derivatives playing a crucial role in the process (Rahmani et al., 2018).

Future Directions

Benzofuran derivatives, such as 5,6-Dimethyl-2-benzofuran-1,3-dione, have shown promise in various fields of drug invention and development . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on exploring its full therapeutic potential for the treatment of microbial diseases .

properties

IUPAC Name |

5,6-dimethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQYISATYUYSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975408 | |

| Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-benzofuran-1,3-dione | |

CAS RN |

5999-20-2 | |

| Record name | 1, 5,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 5,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)